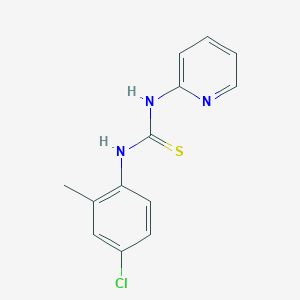

![molecular formula C20H19NO2 B5556252 2-(2-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5556252.png)

2-(2-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e][1,3]oxazine-3-one derivatives, which are closely related to the target compound, can be achieved using different methods. One approach involves a one-pot condensation of 2-naphthol, aromatic aldehydes, and urea, catalyzed by tetramethylammonium hydroxide (TMAH) under solvent-free conditions, leading to high yields of the desired products (Montazeri & Nezhad, 2016). Another method uses perchloric acid supported on silica as the catalyst in the absence of solvent, also yielding high quantities of 1,2-dihydro-1-arylnaphtho[1,2-e][1,3]oxazine-3-one derivatives (Ahangar et al., 2010).

Applications De Recherche Scientifique

Efficient Synthesis Techniques

Solvent-Free Synthesis : A study by Montazeri and Nezhad (2016) demonstrated the high-yield synthesis of 1,2-dihydro-1-aryl naphtho[1,2-e][1,3]oxazine-3-one derivatives using tetramethylammonium hydroxide (TMAH) as a catalyst under solvent-free conditions, highlighting a move towards greener chemistry practices Montazeri & Nezhad, 2016.

Green Media Synthesis : Gupta, Khanna, and Khurana (2016) developed an eco-friendly approach for synthesizing 3,4-dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-diones using glycerol, showcasing the application of green solvents in organic synthesis Gupta, Khanna, & Khurana, 2016.

Microwave-Assisted Synthesis : A novel microwave-assisted, solvent-free synthesis method for 1,2-dihydro-1-arylnaphtho[1,2-e][1,3]oxazine-3-one derivatives was reported by Dabiri, Delbari, and Bazgir (2007), emphasizing the advantages of microwave irradiation in enhancing reaction rates and yields Dabiri, Delbari, & Bazgir, 2007.

Biological Activities and Applications

Antibacterial Agents : Pourshamsian (2018) explored the synthesis of 1,2-dihydro-1-phenylnaphtho[1,2-e][1,3]oxazine-3-one derivatives as potential antibacterial agents, utilizing nano-titanium oxide as a catalyst. This study indicates the potential pharmacological applications of such compounds Pourshamsian, 2018.

Antimicrobial Activities : Mathew et al. (2010) reported on the eco-friendly synthesis of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives, assessing their in vitro antimicrobial activity against various pathogens. The study found significant antimicrobial effects, underscoring the potential of these compounds in medical applications Mathew et al., 2010.

Orientations Futures

Propriétés

IUPAC Name |

2-(2-ethoxyphenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-2-22-20-10-6-5-9-18(20)21-13-17-16-8-4-3-7-15(16)11-12-19(17)23-14-21/h3-12H,2,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZQIMMDGBCBMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CC3=C(C=CC4=CC=CC=C34)OC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H,3H-naphtho[1,2-e]1,3-oxazin-2-yl)-2-ethoxybenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

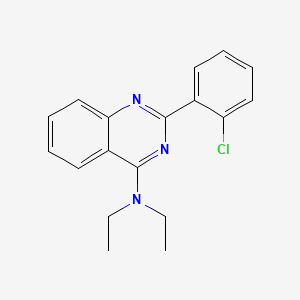

![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine](/img/structure/B5556176.png)

![2-(4-isopropoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556177.png)

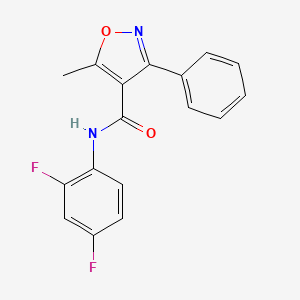

![N-[3-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5556184.png)

![(3S*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5556188.png)

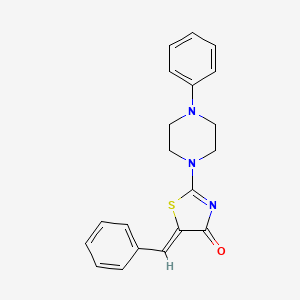

![2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5556201.png)

![N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5556219.png)

![N-cyclohexyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5556235.png)

![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate](/img/structure/B5556242.png)

![N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5556258.png)

![rel-(3aS,6aS)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5556262.png)